molecular formula C6H7BrN2O2 B2446345 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1354706-32-3

3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2446345
CAS No.: 1354706-32-3
M. Wt: 219.038
InChI Key: JBUDARMPESLKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.038. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-bromopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUDARMPESLKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of GSK343 (CAS 1354706-32-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of GSK343 (CAS 1354706-32-3), a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2. A thorough understanding of its physicochemical characteristics, particularly its solubility, is critical for its effective application in preclinical research and drug development. This document consolidates available data on its physical properties and presents a detailed overview of its solubility profile in various solvents. Furthermore, it outlines robust experimental protocols for determining both kinetic and thermodynamic solubility, offering field-proven insights into methodological choices to ensure data integrity and reproducibility.

Chemical Identity and Structure

GSK343 is a well-characterized chemical probe used extensively in epigenetic research to investigate the biological roles of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] Its systematic IUPAC name is N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide.[1]

IdentifierValue
CAS Number 1354706-32-3
Molecular Formula C₃₁H₃₉N₇O₂[1][2][3][4]
Molecular Weight 541.69 g/mol [3][4][5]
InChI Key ULNXAWLQFZMIHX-UHFFFAOYSA-N[1][2]
SMILES CCCC1=C(CNC(=O)C2=C3C=NN(C(C)C)C3=CC(=C2)C2=CC=NC(=C2)N2CCN(C)CC2)C(=O)NC(C)=C1[1]

Physical Properties

The physical properties of a compound are fundamental to its handling, formulation, and behavior in experimental systems. GSK343 is typically supplied as a solid. While an experimental melting point is not consistently reported in the literature, other key physical characteristics have been documented.

PropertyValue/DescriptionSource
Appearance White to yellow or beige to brown powder/solid[3]
Boiling Point 797.4 ± 60.0 °C (Predicted)[3]
Density 1.26 ± 0.1 g/cm³ (Predicted)
pKa 11.84 ± 0.10 (Predicted)[3]
LogP 3.23[1]
Polar Surface Area 95.39 Ų[1]
Storage Temperature Recommended at -20°C for long-term stability[2][4]

Solubility Profile

The solubility of GSK343 is a critical parameter influencing its utility in both in vitro and in vivo studies. It exhibits poor aqueous solubility but is soluble in several organic solvents. The choice of solvent and the method of solubility determination (kinetic vs. thermodynamic) can significantly impact the observed results and their relevance to a specific experimental context.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for GSK343 in various solvents. It is important to note that values can vary between suppliers and batches.

SolventConcentrationRemarksSource
Dimethyl Sulfoxide (DMSO) ~15.62 mg/mL (~28.84 mM)Ultrasonic assistance may be required.[3]
15 mg/mLClear solution.
~22.27 mg/mL (~41.11 mM)Heating is recommended.
10.83 mg/mL (20 mM)Gentle warming may be needed.[2]
Ethanol 2 mg/mL
Water < 0.1 mg/mLConsidered insoluble.[3][5]
DMF 25 mg/mL
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL
In Vivo Formulation ≥ 1.56 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

Expert Insight: The hygroscopic nature of DMSO can significantly reduce the solubility of compounds like GSK343.[3] It is imperative for researchers to use fresh, anhydrous DMSO to achieve maximum solubility and ensure the reproducibility of their experiments. When preparing stock solutions, if precipitation is observed, gentle warming and sonication can be employed to aid dissolution.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is not a one-size-fits-all process. The choice between a kinetic and a thermodynamic assay depends on the stage of research and the intended application. Kinetic assays are high-throughput and suitable for early discovery, while thermodynamic assays provide the "gold standard" equilibrium solubility value, which is crucial for later-stage development.

Kinetic Solubility Determination by Laser Nephelometry

Principle: This high-throughput method assesses solubility by measuring the light scattering caused by precipitated particles when a compound, initially dissolved in DMSO, is introduced into an aqueous buffer. The concentration at which a significant increase in light scattering is detected is considered the kinetic solubility limit.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of GSK343 in 100% anhydrous DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the GSK343 stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C) to allow for precipitation to occur.

  • Nephelometric Reading: Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which the curve shows a sharp increase (the "kick-off" point) represents the kinetic solubility.

Causality and Self-Validation: This protocol's trustworthiness is enhanced by including positive and negative controls. A highly soluble compound should exhibit minimal light scattering across all concentrations, while a known poorly soluble compound should show a distinct precipitation point. This validates that the system is correctly identifying solubility limits. The choice of a low final DMSO concentration is critical, as higher concentrations can act as a co-solvent, artificially inflating the apparent solubility.

Diagram: Kinetic Solubility Workflow by Nephelometry

G Workflow for Kinetic Solubility Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM GSK343 in DMSO plate Create serial dilutions in DMSO plate stock->plate Dilute add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) plate->add_buffer incubate Incubate plate (e.g., 2h at 25°C) add_buffer->incubate read_nephelometer Measure light scattering (Nephelometer) incubate->read_nephelometer plot_data Plot light scatter vs. concentration read_nephelometer->plot_data determine_sol Identify 'kick-off' point as Kinetic Solubility plot_data->determine_sol caption Figure 1. Step-by-step workflow for determining kinetic solubility using nephelometry.

Caption: Figure 1. Step-by-step workflow for determining kinetic solubility using nephelometry.

Thermodynamic (Equilibrium) Solubility Determination by Shake-Flask Method

Principle: This method determines the equilibrium solubility by measuring the concentration of a compound in a saturated solution after it has been allowed to equilibrate with an excess of the solid compound over an extended period. It is considered the most accurate measure of a compound's true solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid GSK343 to a glass vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to the vial.

  • Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Determine the concentration of GSK343 in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Standard Curve: Prepare a standard curve of GSK343 of known concentrations in the same buffer to accurately quantify the concentration in the saturated solution.

Causality and Self-Validation: The extended equilibration time is essential to ensure that the system has reached a true thermodynamic equilibrium between the solid and dissolved states. The choice of phase separation method is critical to avoid artificially deflating the solubility value (due to compound adsorption to the filter) or inflating it (due to carryover of fine solid particles). The use of a validated HPLC method with a standard curve ensures the accuracy and precision of the final concentration measurement, making the protocol self-validating.

Conclusion

GSK343 is a pivotal research tool whose efficacy in experimental systems is fundamentally linked to its physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, key physical data, and a detailed analysis of its solubility profile. The insolubility of GSK343 in aqueous media necessitates careful consideration of solvent choice and formulation, particularly for cell-based and in vivo studies. By employing robust and well-validated experimental protocols, such as those detailed herein for kinetic and thermodynamic solubility determination, researchers can generate reliable data, leading to a more accurate interpretation of biological results and facilitating the continued development of EZH2-targeted therapeutics.

References

  • Structural Genomics Consortium. (n.d.). GSK343. Retrieved February 25, 2026, from [Link]

Sources

Technical Guide: 3-Bromopyrazole-1-Propionic Acid Derivatives in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

In modern fragment-based drug discovery (FBDD) and lead optimization, 3-bromopyrazole-1-propionic acid (and its regioisomer, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid) represents a high-value "privileged intermediate." Its value lies in its orthogonal bifunctionality :

  • The C3-Bromo Handle: A chemically distinct site for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid introduction of lipophilic pharmacophores or biaryl motifs.

  • The N1-Propionic Acid Tail: A polar anchor that serves three critical roles:

    • Solubility Enhancer: The ionizable carboxylate improves aqueous solubility in early screening libraries.

    • Linker/Handle: A connection point for PROTAC linkers, antibody-drug conjugates (ADCs), or immobilization on SPR chips.

    • Pharmacophore: A mimetic for aspartate/glutamate residues or a metal-binding group (MBG) in metalloenzyme inhibitors.

This guide provides a technical roadmap for utilizing this scaffold to access bioactive chemical space, specifically targeting inflammatory pathways (COX-2), integrin receptors, and kinase signaling.

Chemical Space & Structural Logic

To effectively utilize this scaffold, one must understand the distinct "SAR Zones" it offers.

Visualization of SAR Logic

The following diagram illustrates the functional zones of the scaffold and the logical flow of derivatization.

SAR_Logic Core 3-Bromopyrazole-1-propionic Acid (Scaffold Core) ZoneA Zone A: C3-Bromo Functionalization (Lipophilic/Aryl Binding) Core->ZoneA Pd-Catalysis ZoneB Zone B: Carboxylic Acid Tail (Polar Contacts/Linker) Core->ZoneB Condensation Suzuki Suzuki Coupling (Biaryl Motifs) ZoneA->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) ZoneA->Buchwald HNR2 Amide Amide Coupling (Peptidomimetics) ZoneB->Amide HNR2 / HATU Bioisostere Bioisostere Replacement (Tetrazole/Oxadiazole) ZoneB->Bioisostere Cyclization

Caption: Figure 1.[1] Orthogonal functionalization strategy. Zone A targets hydrophobic pockets (e.g., COX-2 active site), while Zone B modulates physicochemical properties or solvent-front interactions.

Synthetic Methodology & Protocols

Critical Challenge: Regioselectivity (N1 vs. N2)

When alkylating 3-bromopyrazole (or 3-bromo-1H-pyrazole), a common pitfall is the formation of regioisomers. Tautomerism allows alkylation at either nitrogen.

  • Kinetic Control: Alkylation with ethyl 3-bromopropionate often yields a mixture.

  • Thermodynamic Control: Michael addition to ethyl acrylate is the preferred industrial route, offering higher regioselectivity for the N1-propionate under basic conditions.

Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid.

Reagents:

  • 3-Bromo-1H-pyrazole (1.0 eq)[2][3][4]

  • Ethyl acrylate (1.2 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or Triton B (cat.)

  • Acetonitrile (Solvent)

  • LiOH / THF / Water (Saponification)

Step-by-Step Methodology:

  • Michael Addition (Ester Formation):

    • Dissolve 3-bromo-1H-pyrazole (10.0 g, 68 mmol) in acetonitrile (100 mL).

    • Add DBU (1.0 mL, catalytic) followed by dropwise addition of ethyl acrylate (8.9 mL, 81.6 mmol).

    • Critical Step: Heat to reflux (80°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The 3-bromo isomer typically moves faster than the 4-bromo impurity if present.

    • Concentrate in vacuo.[5] Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to isolate ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate.

    • Note on Regiochemistry: Confirm N1-substitution via NOESY NMR (interaction between propionate CH2 and Pyrazole-H5).

  • Saponification (Acid Formation):

    • Dissolve the ester intermediate in THF (50 mL).

    • Add LiOH·H2O (2.5 eq) dissolved in water (25 mL).

    • Stir at room temperature for 4 hours.

    • Workup: Acidify carefully with 1N HCl to pH 3-4. The product often precipitates as a white solid. If not, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

    • Yield: Typical yields are 75-85% over two steps.

Protocol: Suzuki-Miyaura Coupling (Zone A Functionalization)

Objective: Introduction of an aryl group at C3.

Reagents:

  • Scaffold: 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (3.0 eq)

  • Solvent: Dioxane:Water (4:1)

Methodology:

  • Degas the solvent mixture with nitrogen for 15 minutes (Critical for Pd cycle longevity).

  • Combine scaffold, boronic acid, base, and catalyst in a microwave vial or pressure tube.

  • Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Filter through Celite to remove Pd black.

  • Acidify filtrate to precipitate the 3-arylpyrazole-1-propanoic acid.

Medicinal Chemistry Applications

Physicochemical Profile

The propionic acid tail significantly alters the "drug-likeness" of the pyrazole core.

Property3-Bromopyrazole3-Bromopyrazole-1-propionic AcidImpact on Drug Design
MW 146.97219.04Remains in "Fragment" space (MW < 300).
cLogP ~1.6~0.7Lowers lipophilicity; reduces non-specific binding.
tPSA 28.7 Ų66.0 ŲIncreases polar surface area; limits BBB penetration unless masked.
pKa ~11 (NH)~4.5 (COOH)Introduces pH-dependent solubility.
Biological Targets

This scaffold is particularly relevant for:

  • Integrin Antagonists (RGD Mimetics): The propionic acid moiety mimics the Aspartic Acid (D) side chain in the RGD (Arg-Gly-Asp) sequence, binding to the metal ion in integrin receptors (e.g.,

    
    ). The pyrazole acts as a rigid spacer.
    
  • COX-2 Inhibitors: 1,3-Diarylpyrazoles are classic COX-2 pharmacophores (Celecoxib). The propionic acid derivative allows for the creation of "soft drugs" or inhibitors with altered metabolic profiles.

  • Agrochemicals: Related to Rynaxypyr (Chlorantraniliprole), where the pyrazole acid is a key intermediate.

Experimental Workflow Diagram

The following diagram outlines the decision tree for synthesizing a library based on this scaffold.

Workflow Start Start: 3-Bromopyrazole Step1 Michael Addition (Ethyl Acrylate) Start->Step1 Check1 QC: Regioisomer Check (NOESY NMR) Step1->Check1 Branch1 Path A: C3 Diversification (Suzuki/Sonogashira) Check1->Branch1 Confirmed N1 Branch2 Path B: Tail Modification (Amide Coupling) Branch1->Branch2 Ester Intact FinalA Library A: Aryl-Pyrazole Acids (Target: Enzymes) Branch1->FinalA Hydrolysis FinalB Library B: Pyrazole Amides (Target: Receptors) Branch2->FinalB

Caption: Figure 2. Library synthesis workflow. Quality control at the regiochemistry step is the "Go/No-Go" decision point.

References

  • ChemScene. (n.d.). 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid Product Information. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromopyrazole Building Block Specifications. Retrieved from

  • National Institutes of Health (NIH). (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-(3-bromo-1h-pyrazol-1-yl)propanoic acid.[4][6] Retrieved from

  • ChemicalBook. (2018). Synthesis of 3-Bromopyrazole and Derivatives. Retrieved from

  • Faria, J. V., et al. (2017).[7] Recently Reported Biological Activities of Pyrazole Compounds. Frontiers in Chemistry. Retrieved from

Sources

Technical Guide: Therapeutic Potential of 3-Substituted Pyrazole Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 3-Substituted Pyrazole Propanoic Acids Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Scaffold as a Bioisostere

In the landscape of medicinal chemistry, the carboxylic acid moiety is a critical pharmacophore, often serving as an anchor for electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in receptor binding pockets. However, traditional phenyl-propanoic acid scaffolds (common in PPAR agonists and NSAIDs) often suffer from metabolic instability or limited selectivity.

The 3-substituted pyrazole propanoic acid scaffold has emerged as a superior bioisostere. By replacing the phenyl ring with a pyrazole core, researchers can modulate lipophilicity (LogP), improve aqueous solubility, and introduce specific hydrogen-bonding vectors via the pyrazole nitrogens. This guide analyzes the therapeutic utility of this scaffold, specifically in Dual COX/5-LOX inhibition and GPR40 (FFAR1) agonism , providing actionable synthesis protocols and screening methodologies.

Medicinal Chemistry Architecture: Structure-Activity Relationship (SAR)

The core structure consists of a pyrazole ring substituted at the 3-position with a propanoic acid tail (-CH2-CH2-COOH).

Key Pharmacophoric Features:
  • The Acid Tail (Position 3):

    • Function: Mimics the carboxylate of Arachidonic Acid (in COX/LOX enzymes) or long-chain fatty acids (in GPR40).

    • SAR Insight: Shortening to acetic acid often reduces potency due to steric clash or inability to reach the arginine anchor (e.g., Arg120 in COX-1). Lengthening to butanoic acid increases lipophilicity but often decreases metabolic stability.

  • The Pyrazole Core:

    • Function: Acts as a rigid spacer. The nitrogen atoms can serve as H-bond acceptors, distinct from the hydrophobic phenyl ring it often replaces.

  • N1 and C5 Substitutions:

    • Selectivity Switch: Bulky aryl groups at N1 or C5 drive selectivity between COX-1 (smaller pocket) and COX-2 (larger hydrophobic side pocket).

Primary Therapeutic Application: Dual COX/5-LOX Inhibition

Traditional NSAIDs (COX inhibitors) often shunt arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes (pro-inflammatory/gastro-damaging). 3-substituted pyrazole propanoic acids function as dual inhibitors , blocking both pathways.

Mechanism of Action

The propanoic acid tail enters the catalytic channel of COX enzymes, interacting with Arg120 and Tyr355 . Simultaneously, the pyrazole core aligns within the hydrophobic cleft. In 5-LOX, the molecule chelates the non-heme iron or competes with arachidonic acid at the active site.

Comparative Potency Data

Data synthesized from representative bioassays (e.g., Source 1.14).

Compound IDR1 Substitution (N-1)R5 Substitution (C-5)COX-1 IC50 (μM)COX-2 IC50 (μM)5-LOX IC50 (μM)Selectivity Profile
PPA-04g 6-Cl-pyridazin-3-yl4-F-phenyl1.51.6>10Balanced COX
PPA-04b 6-Me-pyridazin-3-yl4-OMe-phenyl>10>1014.05-LOX Selective
PPA-32 Phenyl4-Cl-phenyl2.50.83.2Dual Potent
Reference IndomethacinN/A0.021.5InactiveCOX-1 Selective

Secondary Application: Metabolic Disorders (GPR40 Agonism)

G-Protein Coupled Receptor 40 (GPR40/FFAR1) is activated by free fatty acids to potentiate insulin secretion. 3-substituted pyrazole propanoic acids mimic the endogenous ligand's carboxylate head group while the heterocyclic core provides rigid orientation within the receptor's transmembrane domain.

  • Advantage: Unlike thiazolidinediones (TZDs), these agonists enhance insulin secretion only in the presence of elevated glucose, minimizing hypoglycemia risk.

  • Design Strategy: The pyrazole ring replaces the central phenyl ring found in fasiglifam (TAK-875) derivatives, reducing the risk of bioactivation-induced liver toxicity (DILI).

Technical Workflow: Synthesis Protocol

Objective: Synthesis of 3-(1,5-diphenyl-1H-pyrazol-3-yl)propanoic acid. Methodology: Claisen Condensation followed by Knorr Pyrazole Synthesis.

Step-by-Step Protocol
  • Claisen Condensation (Precursor Formation):

    • Reagents: Acetophenone (10 mmol), Diethyl succinate (12 mmol), Sodium Ethoxide (15 mmol).

    • Procedure: Dissolve acetophenone in anhydrous ethanol. Add diethyl succinate. Add sodium ethoxide dropwise at 0°C. Stir at room temperature for 4 hours.

    • Mechanism: Formation of the beta-diketo ester intermediate (ethyl 4,6-dioxo-6-phenylhexanoate).

    • Workup: Acidify with 1N HCl, extract with EtOAc. Evaporate solvent.

  • Cyclization (Knorr Reaction):

    • Reagents: Intermediate from Step 1 (5 mmol), Phenylhydrazine (5.5 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).

    • Procedure: Reflux the mixture for 6 hours.

    • Observation: Formation of a precipitate indicates pyrazole ring closure.

    • Purification: Recrystallize from ethanol/water.

  • Hydrolysis (Ester Cleavage):

    • Reagents: Pyrazole ester (from Step 2), LiOH (2N, aq), THF/MeOH (1:1).

    • Procedure: Stir at ambient temperature for 12 hours.

    • Workup: Acidify to pH 3 with 1N HCl. Filter the resulting white solid.

    • Validation: 1H NMR (DMSO-d6) should show disappearance of ethyl quartet/triplet and appearance of broad carboxylic acid singlet at ~12.0 ppm.

Synthetic Pathway Visualization

SynthesisPath Start Acetophenone + Diethyl Succinate Inter Beta-Diketo Ester Intermediate Start->Inter Claisen Condensation NaOEt, EtOH, 0°C Cyclic Pyrazol-3-yl Propanoate Ester Inter->Cyclic Knorr Cyclization R-NHNH2, Reflux Final 3-Substituted Pyrazole Propanoic Acid Cyclic->Final Hydrolysis LiOH, THF/H2O

Caption: Synthetic route for generating the 3-substituted pyrazole propanoic acid scaffold via Claisen condensation and Knorr cyclization.

Biological Evaluation: Screening Workflows

A. COX-1/COX-2 Inhibition Assay (In Vitro)[2]
  • Principle: Measure the production of Prostaglandin H2 (PGH2) via colorimetric monitoring of peroxidase activity (TMPD oxidation) or ELISA.

  • Protocol:

    • Incubate purified Ovine COX-1 or Human Recombinant COX-2 with test compound (0.01 - 100 μM) for 10 mins in Tris-HCl buffer (pH 8.0).

    • Initiate reaction with Arachidonic Acid (100 μM) and TMPD.

    • Measure absorbance at 590 nm after 5 mins.

    • Self-Validation: Use Indomethacin (COX-1) and Celecoxib (COX-2) as positive controls. Z-factor must be >0.5.

B. 5-LOX Inhibition Assay (Cell-Based)
  • Principle: Quantification of Leukotriene B4 (LTB4) formation in activated human neutrophils (PMNL).

  • Protocol:

    • Isolate PMNLs from heparinized blood via density gradient centrifugation.

    • Resuspend cells (1x10^7 cells/mL) in HBSS containing Ca2+.

    • Pre-incubate with test compound for 15 mins at 37°C.

    • Stimulate with Calcium Ionophore A23187 (2.5 μM) for 10 mins.

    • Stop reaction with cold methanol.

    • Quantify LTB4 via RP-HPLC (C18 column, MeOH/Water/Acetic Acid mobile phase) or EIA kit.

Mechanism of Action Visualization

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (Pain/Inflammation) COX->PGs Lts Lts LOX->Lts LTs Leukotrienes (Bronchoconstriction/Chemotaxis) Inhibitor 3-Substituted Pyrazole Propanoic Acid Inhibitor->COX Inhibits (Arg120 Interaction) Inhibitor->LOX Inhibits (Iron Chelation)

Caption: Dual inhibition mechanism: The scaffold blocks both the COX pathway (Prostaglandins) and the LOX pathway (Leukotrienes), preventing metabolic shunting.

Conclusion

The 3-substituted pyrazole propanoic acid scaffold represents a highly versatile platform for drug discovery. Its structural rigidity, combined with the amphiphilic nature of the acid tail and the heterocyclic core, allows it to effectively target fatty acid binding pockets in enzymes (COX/LOX) and GPCRs (GPR40). For researchers, the synthesis is robust and scalable, making it an ideal candidate for lead optimization in anti-inflammatory and metabolic disease programs.

References

  • Gokcen, T. et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry.

  • Negi, A. et al. (2021).[1] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). Molecules.

  • Lin, D. et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters.

  • Zhao, X. et al. (2021).[2] Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry.

  • Karthikeyan, C. et al. (2015). Kynurenine Monooxygenase (KMO) Inhibitors for the Treatment of Acute Pancreatitis and Neurodegenerative Disorders. ACS Chemical Neuroscience.

Sources

Literature review of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic Acid

Introduction: A Versatile Building Block in Modern Drug Discovery

3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines a reactive bromopyrazole ring with a propanoic acid side chain, offering multiple points for chemical modification. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromo-substituent serves as a crucial handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. Concurrently, the propanoic acid moiety provides a site for amide bond formation, esterification, or other conjugations, making this molecule a versatile intermediate for constructing complex lead compounds and active pharmaceutical ingredients (APIs). For instance, substituted pyrazoles are key components in insecticides like Rynaxypyr, where the pyrazole ring is fundamental to the molecule's activity.[1] This guide provides a detailed review of the primary synthetic strategies for preparing this valuable intermediate, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is typically achieved via a two-step sequence starting from 3-bromo-1H-pyrazole. The initial step involves the formation of an ester intermediate, ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate, which is subsequently hydrolyzed to the target carboxylic acid. Two principal strategies dominate the formation of this ester intermediate: Direct N-Alkylation and Aza-Michael Addition .

FeatureStrategy 1: Direct N-AlkylationStrategy 2: Aza-Michael Addition
Key Reagents 3-Bromo-1H-pyrazole, Ethyl 3-bromopropionate3-Bromo-1H-pyrazole, Ethyl acrylate
Driving Principle Nucleophilic Substitution (S_N2)1,4-Conjugate Addition
Common Bases/Catalysts K₂CO₃, NaH, Cs₂CO₃; Phase-transfer catalystsOrganic bases (e.g., DABCO), Lewis acids, or base catalysis
Typical Solvents DMF, Acetonitrile, AcetoneMethanol, Dioxane, or solvent-free conditions
Key Advantages Utilizes readily available starting materials.[2]High atom economy; often milder conditions.
Potential Challenges Potential for N1 vs. N2 isomer formation; requires a stoichiometric base.Reversibility of the reaction; may require catalysis to achieve good yields.

Strategy 1: Direct N-Alkylation of 3-Bromo-1H-pyrazole

This classical and robust approach involves the deprotonation of the pyrazole N-H proton by a base, creating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of ethyl 3-bromopropionate in a standard S_N2 reaction to form the C-N bond.

Mechanistic Considerations & Causality

The N-alkylation of unsymmetrical pyrazoles like 3-bromopyrazole can theoretically yield two regioisomers: the desired 1,3-disubstituted product and the 1,5-disubstituted isomer. However, the position of the substituent on the pyrazole ring significantly influences the outcome. In the case of 3(5)-methylpyrazole, the 3-methyl isomer is often the predominant product.[3] For 3-bromopyrazole, the electron-withdrawing nature of the bromine atom can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion, but the N1 position is generally favored for substitution.

The choice of base and solvent is critical for reaction success.

  • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, easier to handle, and suitable for a wider range of solvents. The use of a base is essential to generate the nucleophile required for the reaction.[4]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile, thus accelerating the S_N2 reaction.

  • Phase-Transfer Catalysis (PTC): An alternative, highly effective method involves using a phase-transfer catalyst like tetrabutylammonium hydrogensulfate under liquid-liquid conditions (e.g., benzene and 50% aq. NaOH).[5][6] The catalyst transports the pyrazolide anion from the aqueous phase to the organic phase containing the alkylating agent, facilitating the reaction under mild conditions.[6]

Experimental Workflow: N-Alkylation Pathway

reagent1 3-Bromo-1H-pyrazole conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagent1->conditions reagent2 Ethyl 3-bromopropionate reagent2->conditions workup1 Aqueous Work-up & Extraction conditions->workup1 Reaction intermediate Ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate purification1 Column Chromatography workup1->purification1 Crude Product purification1->intermediate Purified Intermediate

Caption: Workflow for the N-Alkylation approach.

Detailed Protocol: N-Alkylation

This protocol is adapted from analogous procedures for N-alkylation of nitrogen heterocycles.[5][6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-1H-pyrazole (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add ethyl 3-bromopropionate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate.

Strategy 2: Aza-Michael Addition

The aza-Michael addition offers a more atom-economical route. In this reaction, the N-H bond of 3-bromopyrazole adds across the activated double bond of an α,β-unsaturated ester, such as ethyl acrylate. This 1,4-conjugate addition is a powerful method for C-N bond formation.[7]

Mechanistic Considerations & Causality

The reaction is driven by the nucleophilic character of the pyrazole nitrogen and the electrophilic nature of the β-carbon of the acrylate, which is activated by the electron-withdrawing ester group.[7] While the reaction can proceed without a catalyst, it is often slow.

  • Catalysis: The addition is typically catalyzed by a base.[7] The base can activate the pyrazole by deprotonation, increasing its nucleophilicity. Microwave irradiation has also been shown to significantly accelerate Michael additions of amines to acrylates, reducing reaction times from days to hours.[8] Solvent-free conditions can also be employed, offering a green and efficient alternative.[9]

  • Regioselectivity: Similar to N-alkylation, the addition occurs at the N1 position of the pyrazole ring, leading to the desired product. The reaction is generally highly regioselective.

Experimental Workflow: Aza-Michael Addition Pathway

reagent1 3-Bromo-1H-pyrazole conditions2 Catalyst (e.g., Base) Solvent or Solvent-free Heat / Microwave reagent1->conditions2 reagent3 Ethyl Acrylate reagent3->conditions2 workup2 Removal of Excess Reagents conditions2->workup2 Reaction intermediate2 Ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate purification2 Distillation or Column Chromatography workup2->purification2 Crude Product purification2->intermediate2 Purified Intermediate

Caption: Workflow for the Aza-Michael Addition approach.

Detailed Protocol: Aza-Michael Addition

This protocol is based on general procedures for aza-Michael additions.[8][10]

  • Setup: In a sealed vessel suitable for heating, combine 3-bromo-1H-pyrazole (1.0 eq) and ethyl acrylate (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).

  • Reaction: Heat the mixture to 80-100 °C for 12-24 hours. If using microwave irradiation, heat the reaction at a set temperature (e.g., 115 °C) for a shorter duration (e.g., 1-3 hours).[8] Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, remove the excess ethyl acrylate and catalyst under reduced pressure. The residue can be purified by vacuum distillation or silica gel column chromatography to afford the target ester.

Final Step: Hydrolysis of the Ester Intermediate

Both synthetic routes converge on the intermediate, ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate. The final step is the hydrolysis of this ester to the desired carboxylic acid. This can be achieved under either alkaline or acidic conditions.[11]

Alkaline Hydrolysis (Saponification)

This is the most common and often preferred method.[11] The ester is heated with a stoichiometric amount of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol solvent mixture.

  • Causality: The reaction is effectively irreversible because the initially formed carboxylic acid is immediately deprotonated by the excess base to form a carboxylate salt.[12] This drives the equilibrium towards the products. To isolate the final acid, the reaction mixture must be acidified in a separate work-up step.[12]

Acid-Catalyzed Hydrolysis

The ester can also be hydrolyzed by heating with a dilute mineral acid (e.g., HCl or H₂SO₄) in water.

  • Causality: This reaction is an equilibrium process.[11][12] To drive the reaction to completion, a large excess of water is typically used. The work-up is simpler as the product is the free acid, but the reversible nature can lead to incomplete conversion.

Workflow: Ester Hydrolysis

intermediate Ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate conditions_base 1. NaOH / H₂O, Heat 2. HCl (aq) intermediate->conditions_base Alkaline Hydrolysis (Irreversible) conditions_acid H⁺ / H₂O, Heat intermediate->conditions_acid Acid Hydrolysis (Reversible) final_product 3-(3-Bromo-1H-pyrazol-1-yl)propanoic Acid conditions_base->final_product conditions_acid->final_product

Caption: Final hydrolysis step to the target carboxylic acid.

Detailed Protocol: Alkaline Hydrolysis
  • Setup: Dissolve ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the ester solution.

  • Reaction: Heat the mixture to reflux for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: After cooling, concentrate the mixture under reduced pressure to remove the alcohol. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by adding concentrated HCl.

  • Isolation: The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid. If the product is an oil, extract it with a suitable organic solvent like ethyl acetate.

Conclusion and Outlook

The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid is readily achievable through well-established synthetic methodologies. The Direct N-Alkylation route offers a reliable and straightforward approach using common laboratory reagents. For applications where atom economy and milder conditions are paramount, the Aza-Michael Addition presents a compelling alternative, particularly when optimized with microwave irradiation or solvent-free conditions. The choice between these methods will ultimately depend on factors such as available equipment, scale, cost of reagents, and desired purity. Both pathways culminate in a simple and efficient alkaline hydrolysis to furnish the final product, a versatile intermediate poised for further elaboration in the development of novel therapeutics and other high-value chemical entities.

References

  • CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. Available at: [Link]

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin - MDPI. Available at: [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ - ResearchGate. Available at: [Link]

  • Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C. - ResearchGate. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED - ResearchGate. Available at: [Link]

  • Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid –. Available at: [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Available at: [Link]

  • Ethyl 3-bromopropionate - Wikipedia. Available at: [Link]

  • 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID - WIPO Patentscope. Available at: [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - MDPI. Available at: [Link]

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Available at: [Link]

  • Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Application Note: Peptide Coupling Strategies for 3-(3-Bromo-1H-pyrazol-1-yl)propanoic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the synthetic protocols for coupling 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid with diverse amines. This specific building block features a pyrazole core substituted at the N1 position with a propanoic acid tail and at the C3 position with a bromine atom.

This moiety is a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (e.g., JAK inhibitors) where the pyrazole acts as a hinge binder or solvent-exposed motif. The C3-bromine serves as an orthogonal handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the amide bond is established.

Structural Analysis & Challenges
  • Aliphatic Linker: Unlike pyrazole-carboxylic acids, the carboxylic group here is separated from the heterocycle by an ethyl spacer (

    
    ). This reduces steric hindrance but maintains the inductive electron-withdrawing effect of the pyrazole ring.
    
  • N2-Basicity: The pyrazole nitrogen (N2) is a weak Lewis base. While less reactive than imidazole, it can interfere with highly electrophilic activating agents (e.g., acid chlorides), potentially leading to N-acylation side products or catalyst poisoning.

  • Bromine Integrity: The C-Br bond is chemically stable under standard peptide coupling conditions but sensitive to reductive environments or transition metals. Protocols must avoid conditions that could cause premature debromination.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the reaction scale, the nucleophilicity of the amine partner, and the downstream purification strategy.

FeatureHATU (Discovery) T3P (Process/Scale-Up) EDC/HOBt (Legacy)
Primary Use Case High-throughput library synthesis (<100 mg)Gram-to-Kilogram scale synthesisStandard bench chemistry
Reactivity Extremely High (Good for anilines/hindered amines)High (Low epimerization risk)Moderate
By-products Tetramethylurea (water-soluble but hard to remove traces)Water-soluble phosphates (Easy wash removal)Urea derivatives (often insoluble, hard to filter)
Cost HighLow/ModerateLow
Atom Economy LowHighModerate
Decision Logic (DOT Visualization)

ReagentSelection Start Start: Coupling Required ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Library) ScaleCheck->SmallScale LargeScale > 1 g (Process) ScaleCheck->LargeScale AmineCheck Amine Reactivity? SmallScale->AmineCheck T3P Select T3P (Easy Workup) LargeScale->T3P Green Chemistry Reactive Aliphatic Amine AmineCheck->Reactive Standard Unreactive Aniline / Hindered AmineCheck->Unreactive Difficult HATU Select HATU (Max Yield) Reactive->HATU Reactive->T3P Alt Option Unreactive->HATU

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and amine reactivity.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Objective: Rapid synthesis of amide libraries with maximal conversion, regardless of cost. Mechanism: HATU generates an active ester (O-At) which is highly reactive toward amines.

Materials:

  • 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the acid (1.0 equiv) in DMF (0.1 M concentration) in a vial.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: Acid MW + Amine MW - 18).

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash 2x with saturated

      
       (removes DIPEA).
      
    • Wash 2x with saturated

      
       (removes unreacted acid/HATU by-products).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Prep-HPLC is recommended for final polish if purity <95%.

Protocol B: Process Scale-Up (T3P - Propylphosphonic Anhydride)

Objective: Scalable synthesis with "green" workup (no column chromatography required). Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. By-products are water-soluble.

Materials:

  • 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green solvent)

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc (5–10 volumes).

  • Cooling: Cool the mixture to 0°C. Note: Controlling exotherm is crucial for selectivity.

  • Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup (The "T3P Wash"):

    • Add Water: Quench reaction with water (5 vol). Stir 15 mins.

    • Phase Cut: Separate organic layer.

    • Acid Wash: Wash organic layer with 0.5 M HCl (or Citric Acid if product is acid-sensitive) to remove Pyridine/DIPEA.

    • Base Wash: Wash organic layer with 10%

      
       to remove unreacted acid and phosphorus by-products.
      
    • Final Isolation: Dry organic layer (

      
      ) and concentrate.
      
    • Result: Usually yields a white solid/foam of >95% purity without chromatography.

T3P Workflow Visualization (DOT)

T3PWorkflow Reagents Mix Acid + Amine + Base Solvent: EtOAc Cool Cool to 0°C Reagents->Cool AddT3P Add T3P (50% in EtOAc) Dropwise Cool->AddT3P Warm Warm to RT Stir 12h AddT3P->Warm Quench Add Water Phase Separation Warm->Quench Wash1 Wash: 0.5M HCl (Removes Base) Quench->Wash1 Wash2 Wash: 10% NaHCO3 (Removes T3P/Acid) Wash1->Wash2 Isolate Evaporate Solvent Pure Amide Wash2->Isolate

Figure 2: The T3P "Wash-Away" purification workflow, eliminating the need for chromatography.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Conversion:

    • Cause: Amine is sterically hindered or electron-deficient (e.g., 2-aminopyridine).

    • Fix: Switch to HATU (Protocol A) and heat to 50°C. Or, use T3P with Pyridine as the solvent instead of just a base equivalence [1].

  • N-Acylation of Pyrazole:

    • Symptom:[1][2][3][4] Mass spectrum shows M + (Acid-OH). Double acylation.

    • Cause: Excess coupling reagent activating the pyrazole N2.

    • Fix: Ensure strict stoichiometry (1.0 : 1.1 equiv). Do not use large excess of HATU.

Analytical Validation (Self-Validating System)

Every batch must pass these checkpoints before downstream usage:

  • LC-MS:

    • Retention Time: Significant shift from Acid (polar) to Amide (less polar).

    • Isotope Pattern: Must show the characteristic 1:1 doublet for the Bromine atom (

      
      ). If this pattern is lost, debromination occurred (rare but possible if using reactive metals).
      
  • 1H NMR:

    • Disappearance of the carboxylic acid proton (>11 ppm).

    • Appearance of the Amide NH (variable, 6–9 ppm).

    • Retention of Pyrazole protons (typically

      
       7.5–8.0 ppm) and the ethyl linker triplets (
      
      
      
      2.8–4.5 ppm).

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Archibald, T. G., et al. (2012). "Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications."[5][6] Organic Process Research & Development.

Sources

Application Note: Strategic Synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid esters , a versatile building block for kinase inhibitors and agrochemicals. The guide prioritizes regiochemical control, scalability, and rigorous structural validation.[1]

Abstract & Core Logic

The functionalization of 3-bromopyrazole via N-alkylation is a critical step in generating diverse heterocyclic libraries. However, the intrinsic tautomerism of the pyrazole ring (


) introduces a regioselectivity challenge, typically yielding a mixture of the desired 1,3-isomer  (3-bromo-1-alkyl) and the undesired 1,5-isomer  (5-bromo-1-alkyl).

This protocol utilizes a thermodynamically controlled Aza-Michael Addition to acrylate esters. Unlike direct alkylation with alkyl halides (which often suffers from poly-alkylation and poor selectivity), the Michael addition under mild basic conditions favors the sterically less hindered 1,3-isomer while ensuring high atom economy.

Key Advantages of This Protocol:
  • Regiocontrol: Optimized base/solvent systems maximize the ratio of the 3-bromo isomer.[1]

  • Scalability: Avoids exothermic alkyl halide quenches; uses stable acrylate acceptors.[1]

  • Validation: Includes a definitive NMR-based method (NOE) to distinguish regioisomers.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the conjugate addition of the pyrazole nitrogen to an


-unsaturated ester.[1]
Reaction Scheme

The 3-bromopyrazole substrate exists in equilibrium between two tautomers. Upon deprotonation, the resulting pyrazolide anion attacks the


-carbon of the acrylate.[1]

ReactionScheme cluster_0 Reactants cluster_1 Regioisomers Pz 3-Bromopyrazole (Tautomeric Mix) Reaction Aza-Michael Addition Base: DBU or K2CO3 Solvent: MeCN or DMF Temp: 60-80°C Pz->Reaction Ac Ethyl Acrylate (Michael Acceptor) Ac->Reaction ProdA Target: 1,3-Isomer (Major Product) Less Steric Strain Reaction->ProdA Preferred Path ProdB Byproduct: 1,5-Isomer (Minor Product) Steric Clash (Br vs Chain) Reaction->ProdB Competing Path

Figure 1: Reaction pathway illustrating the competitive formation of 1,3- and 1,5-isomers. Steric hindrance from the bromine atom generally disfavors formation of the 1,5-isomer.

Detailed Experimental Protocol

Materials
  • Substrate: 3-Bromo-1H-pyrazole (1.0 equiv)

  • Reagent: Ethyl acrylate (or Methyl/tert-butyl acrylate) (1.2 – 1.5 equiv)

  • Catalyst/Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 – 0.5 equiv) OR Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Method A: DBU-Catalyzed (Homogeneous, Faster)

Best for small-scale optimization and kinetic control.

  • Setup: Charge a round-bottom flask with 3-bromopyrazole (10 mmol) and MeCN (30 mL).

  • Activation: Add DBU (1.0 mmol, 0.1 equiv) at room temperature. Stir for 10 minutes.

  • Addition: Add Ethyl acrylate (12 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2]

    • Note: The product is usually less polar than the starting material.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN and excess acrylate.

  • Extraction: Redissolve residue in EtOAc (50 mL), wash with 0.5 M HCl (to remove DBU), then saturated

    
     and brine. Dry over 
    
    
    
    .[1]
Method B: Mediated (Heterogeneous, Robust)

Best for scale-up and reducing costs.

  • Setup: Charge flask with 3-bromopyrazole (50 mmol),

    
     (75 mmol, 1.5 equiv), and DMF (100 mL).
    
  • Reaction: Add Ethyl acrylate (75 mmol, 1.5 equiv) in one portion.

  • Heating: Heat to 80°C for 12 hours.

  • Workup: Dilute with water (300 mL) and extract with EtOAc (3 x 100 mL). Extensive water washing is required to remove DMF.[1]

Purification (Critical Step)

The crude mixture will contain the Major 1,3-isomer and Minor 1,5-isomer .

  • Column Chromatography: Silica Gel (230–400 mesh).[1][3]

  • Eluent: Gradient of 0%

    
     20% EtOAc in Hexanes.
    
  • Separation: The 1,3-isomer (Target) typically elutes second (more polar) or first depending on the exact ester chain, but often these isomers have

    
    .
    
    • Standard Observation: In many pyrazole systems, the 1,5-isomer (more crowded) elutes slightly faster (less interaction with silica) than the 1,3-isomer. Fractionate carefully.

Structural Characterization & Validation

Distinguishing the 3-bromo (Target) from the 5-bromo (Byproduct) isomer is the most common point of failure. 1H-NMR NOE (Nuclear Overhauser Effect) is mandatory for confirmation.

Data Comparison Table
FeatureTarget: 3-Bromo-1-alkyl (1,3-isomer)Byproduct: 5-Bromo-1-alkyl (1,5-isomer)
Structure Br is at C3; H is at C5 (adjacent to N1).[4]Br is at C5 (adjacent to N1); H is at C3.[1]
1H NMR (Ring) H5 signal is typically downfield (

7.4-7.6 ppm).
H3 signal is typically upfield (

6.2-6.4 ppm).
NOE Signal Strong NOE between

and H5 .
NO NOE between

and ring protons (Br blocks H3).
13C NMR C3-Br carbon (

125-130 ppm).[5] C5-H carbon (

130-140 ppm).
C5-Br carbon (

110-120 ppm).
Validation Logic Flow

Use the following logic to confirm your isolated product:

Validation Start Isolated Pure Isomer NOE_Exp Run 1D NOE Experiment Irradiate N-CH2 protons Start->NOE_Exp Result_NOE Observe Ring Proton Enhancement? NOE_Exp->Result_NOE Yes_NOE Strong Enhancement of H5 (Proton is adjacent to N-chain) Result_NOE->Yes_NOE Yes No_NOE No Enhancement (Bromine blocks proximity) Result_NOE->No_NOE No Conclusion_1 CONFIRMED 3-Bromo-1-alkyl (Target) Yes_NOE->Conclusion_1 Conclusion_2 CONFIRMED 5-Bromo-1-alkyl (Byproduct) No_NOE->Conclusion_2

Figure 2: Decision tree for structural assignment using Nuclear Overhauser Effect (NOE) spectroscopy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Base too weak or Acrylate polymerization.Switch from

to DBU or

. Add radical inhibitor (Hydroquinone) to acrylate.[1]
Poor Regioselectivity Reaction temperature too high.[1]Lower temperature to RT or 40°C. High temps favor the thermodynamic mix, but kinetic control might improve ratios.[1]
Product Hydrolysis Wet solvent or harsh workup.[1]Use anhydrous MeCN/DMF.[1] Avoid strong acids/bases during workup (esters are labile).[1]
Co-eluting Isomers Similar polarity.[1][3]Change solvent system to DCM/MeOH (99:1) or Toluene/EtOAc.[1] Use prep-HPLC if available.

References

  • Regioselectivity in Pyrazole Alkylation

    • Review: Fustero, S., et al. "Regioselective Functionalization of Pyrazoles."[1] Chemical Reviews, 2011.[1]

  • Aza-Michael Addition Protocols

    • Methodology: Rulev, A. Y.[1][6] "Aza-Michael Reaction: Achievements and Prospects." Russian Chemical Reviews, 2011.[1]

  • NMR differentiation of Pyrazole Isomers

    • Technique: Claramunt, R. M., et al.[1] "The use of 1H-15N HMBC and NOE to identify pyrazole regioisomers." Magnetic Resonance in Chemistry, 2006.[1]

  • Specific Synthesis of Bromo-pyrazole Esters

    • Example Protocol: "Synthesis of ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate." PubChem/Patent Data US20100197712, 2010.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of 3-Bromo and 5-Bromo Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of pyrazole regioisomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in resolving 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most challenging separation problems.

The separation of regioisomers like 3-bromo and 5-bromo pyrazole is a classic chromatographic challenge.[1] Their nearly identical molecular weight and similar physicochemical properties mean that achieving baseline resolution requires a systematic and well-informed approach. This guide provides structured troubleshooting advice and answers to frequently asked questions to streamline your method development and optimization process.


Visualizing the Challenge: The Analyte Structures

Understanding the subtle structural differences between the two isomers is the first step in developing a selective HPLC method. The position of the bromine atom relative to the nitrogen atoms in the pyrazole ring dictates slight differences in dipole moment and electron density, which can be exploited for separation.

Caption: Chemical structures of 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole.


Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor or No Resolution Between 3-Bromo and 5-Bromo Pyrazole Peaks

This is the most common and critical challenge. Poor resolution (Rs < 1.5) means your method cannot accurately quantify each isomer. The resolution is governed by three key factors: column efficiency (N), retention factor (k), and, most importantly for isomers, selectivity (α).[2][3][4] Our strategy will be to manipulate these factors, with a primary focus on selectivity.

G Start Start: Poor Peak Resolution (Rs < 1.5) CheckSelectivity Is Selectivity (α) the issue? (Peaks are very close or co-eluting) Start->CheckSelectivity CheckEfficiency Is Efficiency (N) the issue? (Peaks are broad) CheckSelectivity->CheckEfficiency No OptiMobilePhase Step 1: Optimize Mobile Phase CheckSelectivity->OptiMobilePhase Yes CheckFlowRate A) Optimize Flow Rate (Lower flow rate often improves efficiency) CheckEfficiency->CheckFlowRate Yes ChangeModifier A) Change Organic Modifier (e.g., Acetonitrile to Methanol) OptiMobilePhase->ChangeModifier AdjustGradient B) Develop a Shallower Gradient ChangeModifier->AdjustGradient ChangeStationaryPhase Step 2: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or PFP) AdjustGradient->ChangeStationaryPhase If still unresolved OptiTemp Step 3: Optimize Temperature ChangeStationaryPhase->OptiTemp For fine-tuning End Resolution Achieved (Rs > 1.5) OptiTemp->End CheckColumn B) Check Column Health (Is it old or contaminated?) CheckFlowRate->CheckColumn UseModernColumn C) Use High-Efficiency Column (Smaller particles, solid-core) CheckColumn->UseModernColumn UseModernColumn->End

Caption: Systematic troubleshooting workflow for poor HPLC peak resolution.

Solution Pathway for Poor Resolution

1. Diagnosis: Is it a Selectivity (α) or Efficiency (N) Problem?

  • Selectivity Problem: Your chromatogram shows two distinct but very closely eluting peaks, or a single peak that is slightly asymmetrical. This indicates the column and mobile phase are not differentiating well between the isomers.[5] This is the most likely scenario for regioisomers.

  • Efficiency Problem: The peaks are broad and not sharp, causing them to overlap. While less common as the primary issue for isomers, poor efficiency will exacerbate a small selectivity problem.[5]

2. Action Plan: Targeting Selectivity (α)

  • Step 1: Optimize the Mobile Phase. This is the most powerful and convenient tool for altering selectivity.[2][6][7]

    • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.[5] If you are using acetonitrile, switch to methanol, and vice versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile (a proton acceptor), which can be enough to resolve the isomers.

    • Adjust the Gradient: If a scouting gradient shows the isomers eluting close together, develop a much shallower gradient around that elution point.[5] For example, if the peaks elute around 40% acetonitrile, try a gradient that runs from 30% to 50% over 20-30 minutes.

    • Add an Acid Modifier: Small amounts of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) are standard in reversed-phase chromatography.[1][8] They can improve peak shape by suppressing the ionization of residual silanols on the stationary phase, but can also subtly influence the polarity of the pyrazole nitrogens, potentially affecting selectivity.

  • Step 2: Change the Stationary Phase. If mobile phase optimization is insufficient, the stationary phase chemistry is the next target.[2][5]

    • Standard C18: Most methods start here. It separates primarily based on hydrophobicity.[1][9]

    • Phenyl-Hexyl or Biphenyl: These phases offer alternative selectivity mechanisms, specifically π-π interactions.[5][10] The aromatic pyrazole ring can interact differently with these phenyl-based stationary phases compared to a simple alkyl C18 chain, often providing the selectivity needed to separate regioisomers.

    • Pentafluorophenyl (PFP): This is an excellent choice for halogenated compounds and structural isomers.[11][12] It provides a combination of hydrophobic, aromatic, and dipole-dipole interactions that can be highly effective.

  • Step 3: Adjust the Column Temperature. Temperature can alter selectivity, sometimes in unpredictable ways.[5][13] A temperature screening study is a valuable optimization step. Running the separation at different temperatures (e.g., 25°C, 40°C, and 60°C) can reveal an optimal condition where resolution is maximized.[5] In some cases, lower temperatures increase retention and enhance resolution.[5]

Parameter to ChangeRationale for Isomer SeparationTypical Starting Point
Organic Modifier Alters hydrogen bonding and dipole interactions with analytes.Acetonitrile/Water
Stationary Phase Provides alternative interaction mechanisms (e.g., π-π stacking).C18
Gradient Slope Increases the time isomers spend in the "separation window."Decrease slope by 50-75%
Temperature Affects analyte-stationary phase kinetics and can change elution order.30 °C
Issue 2: Significant Peak Tailing

Question: My pyrazole isomer peaks are asymmetrical with a pronounced tail. What causes this and how can I fix it?

Answer: Peak tailing for nitrogen-containing heterocyclic compounds like pyrazoles is almost always caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[14] The basic nitrogen atoms in the pyrazole ring can interact strongly with these sites, leading to a portion of the analyte being delayed as it moves through the column.

Solutions:

  • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly "end-capped" have fewer free silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.[14]

  • Add a Competing Base or Acid to the Mobile Phase:

    • Acid Modifier (Most Common): Adding 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a standard practice.[8] The acid protonates the residual silanol groups, "masking" them from interacting with your basic analytes.

    • Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) can be effective. The TEA preferentially interacts with the active silanol sites, preventing the pyrazole from binding to them.[14]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the pyrazole analytes. By keeping the pyrazoles in their protonated (charged) form, you can achieve more consistent interactions and better peak shapes, though this may also alter retention time significantly.

Issue 3: Irreproducible Retention Times

Question: My retention times are shifting between injections or between analytical runs. What is the problem?

Answer: Drifting retention times point to an unstable system. The cause is often related to the column, the mobile phase, or the hardware.

Troubleshooting Checklist:

  • Inadequate Column Equilibration: This is the most common cause. Before starting a run, especially after changing the mobile phase or after the system has been idle, ensure the column is equilibrated for a sufficient time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Preparation:

    • Was the mobile phase prepared fresh? Organic solvents can evaporate over time, changing the ratio and affecting retention.

    • If using buffers, was the pH measured and adjusted correctly? Inconsistent pH can lead to retention shifts for ionizable compounds.[3]

  • Temperature Fluctuations: If your HPLC system does not have a column thermostat, changes in ambient lab temperature can cause retention times to drift.[15] Using a column compartment set to a stable temperature (e.g., 30 °C) is crucial for reproducibility.[13]

  • HPLC System Leaks: Check for any leaks in the pump, injector, or fittings. Even a small leak can cause pressure fluctuations and lead to inconsistent flow rates and shifting retention times.


Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 3-bromo and 5-bromo pyrazole?

A good starting point is a generic reversed-phase gradient method that allows you to determine the approximate elution conditions before optimizing for resolution.

Table: Recommended Starting HPLC Method
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm or 254 nm (scan for optimal wavelength)
Injection Volume 5 µL

This "scouting" gradient will show you where the isomers elute. You can then build a more targeted, shallower gradient around this point to improve separation.[5]

Q2: How do I confirm the identity of each isomer peak after separation?

A2: Confirming which peak corresponds to which isomer is critical.

  • Use Authentic Standards: The most straightforward way is to inject pure standards of 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole individually.

  • Spiking: If you only have one standard, inject your mixed sample. Then, "spike" the mixed sample with the known standard and inject it again. The peak that increases in area corresponds to that standard.

  • LC-MS (Mass Spectrometry): If standards are unavailable, LC-MS can sometimes help. While the isomers have the same mass, their fragmentation patterns in MS/MS might differ slightly due to the different bromine positions. This requires careful analysis of the fragmentation data.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol details a systematic approach to optimizing the mobile phase to improve selectivity (α).

  • System Setup:

    • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Equilibrate the system with the initial mobile phase conditions (e.g., 90% Water/0.1% FA, 10% ACN/0.1% FA) for at least 15 minutes.

  • Scouting Run:

    • Perform a broad gradient run (e.g., 10-90% B over 20 min) to determine the approximate elution time of the isomer pair.

  • Optimize Gradient Slope:

    • Based on the scouting run, design a shallower gradient focused on the elution window. If the isomers eluted at 60% B, create a new gradient: 50-70% B over 20 minutes.

  • Evaluate Organic Modifier:

    • Replace the Acetonitrile mobile phase (Solvent B) with a Methanol-based mobile phase (e.g., Methanol with 0.1% Formic Acid).

    • Repeat the shallow gradient experiment.

    • Compare the resolution (Rs) obtained with Acetonitrile versus Methanol. The difference in solvent-analyte interaction can often significantly change selectivity.[2]

Protocol 2: Column Temperature Screening Study

This protocol evaluates the effect of temperature on isomer separation.

  • Initial Conditions: Use the best column and mobile phase combination identified in Protocol 1.

  • Temperature Screening:

    • Set the column thermostat to 30°C and allow the system to equilibrate for at least 15 minutes. Inject the isomer standard and record the chromatogram.

    • Increase the column temperature to 45°C, allow for equilibration, and inject the standard.

    • Increase the column temperature to 60°C, allow for equilibration, and inject the standard.[5]

  • Data Analysis: Compare the resolution, retention times, and peak shapes at each temperature. Select the temperature that provides the best balance of resolution and analysis time. Note any changes in peak elution order, as this indicates a significant change in selectivity.[13]


References

  • BenchChem Technical Support. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • BenchChem Technical Support. (n.d.). Troubleshooting poor resolution in HPLC separation of Moschamine isomers.
  • Dolan, J. W., & Snyder, L. R. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • HPLC, Chromatography, PeakResolution, Troubleshooting. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
  • Al-Majdhoub, Z. O., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Srinivasan, K., et al. (2014, August 10).
  • Restek. (n.d.). HPLC Column Selection Guide. Linklab.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • ALWSCI. (2025, November 18).
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Journal of Chemical Society of Nigeria. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
  • Büchi. (n.d.).
  • Restek. (2019, June 17).
  • BenchChem Technical Support. (n.d.). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
  • Phenomenex. (2025, June 6).
  • LCGC International. (2020, November 12).
  • ResearchGate. (2019, August 7).
  • Exploiting Selectivity in HPLC and UHPLC With Rational St
  • Veeprho. (2025, August 25).
  • Choudhari, M., et al. (2023, February 13). A Review on Method Development of High Performance Liquid Chromatography (HPLC) and its Applications. Research Journal of Pharmacognosy and Phytochemistry.
  • LCGC International. (2023, January 19).
  • Harada, N. (2016, October 4).
  • Reddit. (2025, July 23).
  • ResearchGate. (2021, April 7).

Sources

Technical Support Center: Purification of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: PUR-PYR-3BR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid presents a classic challenge in heterocyclic chemistry: balancing the amphiphilic nature of the molecule (lipophilic bromo-pyrazole head, hydrophilic carboxylic acid tail) while managing regioisomeric byproducts.

This guide moves beyond generic protocols. We treat the purification as a logic-gate process , where the choice of method depends entirely on the impurity profile (specifically unreacted starting material vs. regioisomers).

Module 1: The Primary Workflow (Acid-Base Extraction)

Best For: Removal of unreacted 3-bromopyrazole, inorganic salts, and neutral organic impurities. Principle: This molecule is a "switchable" surfactant. At high pH, it is a water-soluble carboxylate salt. At low pH, it is an organic-soluble acid.

Protocol 1.1: The "Double-Wash" Extraction

Standard extraction often fails to remove the neutral 3-bromopyrazole starting material efficiently. This modified protocol uses a "basic wash" step to sequester the product in water while washing away non-acidic impurities.

Reagents: Ethyl Acetate (EtOAc), Saturated NaHCO₃, 1M HCl, Brine.

StepActionTechnical Rationale
1 Dissolve crude oil/solid in EtOAc (10 mL/g).Provides a lipophilic medium for initial dissolution.
2 Extract with Sat. NaHCO₃ (aq) (2 x 10 mL/g).Critical Step: The product becomes the carboxylate salt (

) and moves to the Aqueous Layer . Neutral impurities (unreacted pyrazole) stay in the EtOAc.
3 Keep the Aqueous Layer. Discard Organic Layer 1.Validation: Check TLC of the organic layer to confirm impurities are being removed.
4 Wash the Aqueous Layer with fresh EtOAc (1 x 5 mL/g).Removes entrained organic impurities trapped in the emulsion.
5 Acidify the Aqueous Layer with 1M HCl to pH ~2-3.Protonates the carboxylate back to the free acid (

). The solution should turn cloudy or precipitate.
6 Extract the cloudy aqueous mix with EtOAc (3 x 10 mL/g).The purified product moves back to the organic phase.
7 Dry (Na₂SO₄), Filter, and Concentrate.Yields the purified free acid.
Visualization: The Phase-Switch Workflow

AcidBaseExtraction Start Crude Mixture (Product + Neutral Impurities) Dissolve Dissolve in EtOAc Start->Dissolve BaseExt Extract with NaHCO3 (aq) Dissolve->BaseExt OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) BaseExt->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Product as Salt) BaseExt->AqLayer1 Anionic Species Wash Wash Aq Layer with fresh EtOAc AqLayer1->Wash Acidify Acidify Aq Layer (pH 2-3) (HCl) Wash->Acidify Precipitate Product Precipitates/Oils out Acidify->Precipitate FinalExt Extract into EtOAc Dry & Concentrate Precipitate->FinalExt FinalProd Purified Product (Free Acid) FinalExt->FinalProd

Figure 1: Phase-Switch Extraction Logic. Note the critical separation at the basic extraction step where the product is temporarily sequestered in the aqueous phase.

Module 2: Advanced Purification (Regioisomer Separation)

Best For: Removing the 5-bromo isomer or hydrolysis byproducts. The Problem: The Michael addition of 3-bromopyrazole to ethyl acrylate can produce two isomers:

  • Target: 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid (N1 alkylation).

  • Impurity: 3-(5-Bromo-1H-pyrazol-1-yl)propanoic acid (N2 alkylation, often sterically disfavored but present).

Acid-base extraction cannot separate these isomers as both are acidic. You must use Chromatography or Crystallization.

Protocol 2.1: Recrystallization (The "Oiling Out" Fix)

Propanoic acid derivatives often "oil out" (form a separate liquid phase) rather than crystallize due to flexible alkyl chains.

  • Solvent System A (High Polarity): Ethanol / Water (1:3 ratio).

    • Dissolve in hot Ethanol. Add warm water until turbid. Let cool very slowly to room temp, then 4°C.

  • Solvent System B (Low Polarity): Ethyl Acetate / Hexane (or Heptane).

    • Dissolve in minimum hot EtOAc. Add Hexane dropwise.

    • Troubleshooting: If it oils out, reheat to dissolve the oil, add a seed crystal (if available) or scratch the glass, and cool at a rate of 1°C/min.

Protocol 2.2: Reverse Phase Chromatography (C18)

If crystallization fails, C18 silica is superior to normal phase silica because the carboxylic acid tail causes streaking on normal silica.

  • Column: C18 (ODS).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps acid protonated, prevents peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV 254 nm (The pyrazole ring absorbs well here).

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky oil that won't solidify. How do I fix this?

  • Diagnosis: Trace solvent entrapment or impurities (like ethyl acrylate oligomers) prevent lattice formation.

  • Fix:

    • Dissolve the oil in a small amount of DCM.

    • Evaporate repeatedly with Heptane or Pentane (azeotropic removal of trace EtOAc/DCM).

    • Place under high vacuum (< 1 mbar) for 12 hours.

    • Triturate (grind) the resulting gum with cold Diethyl Ether or Hexane to induce solidification.

Q2: I see two spots on TLC that are very close together. Is this the isomer?

  • Analysis: Likely yes. The 3-bromo and 5-bromo isomers have very similar polarities.

  • Fix: Normal phase TLC often fails to resolve these well. Use H-NMR to distinguish:

    • 3-Bromo isomer: The pyrazole protons (H4 and H5) usually appear as two doublets with

      
      .
      
    • 5-Bromo isomer: The protons (H3 and H4) will show different shifts. The H4 proton in the 5-bromo isomer is often shielded differently due to the proximity of the alkyl chain.

    • Purification: Use Protocol 2.2 (Reverse Phase HPLC) for separation.

Q3: The yield after Acid-Base extraction is lower than expected.

  • Diagnosis: The product is amphiphilic and has partial water solubility even at acidic pH.

  • Fix:

    • When acidifying the aqueous layer (Step 5 in Protocol 1.1), ensure pH reaches 2.0–2.5 .

    • Saturate the acidic aqueous layer with NaCl (solid) before the final extraction. This "Salting Out" effect forces the organic acid out of the water and into the EtOAc layer.

Decision Matrix: Selecting Your Method

DecisionMatrix Start Analyze Crude Purity (TLC / LC-MS) Q1 Is unreacted Pyrazole present? Start->Q1 Method1 Perform Acid-Base Extraction (Module 1) Q1->Method1 Yes Q2 Are Regioisomers present? Q1->Q2 No Method1->Q2 Method2 Reverse Phase HPLC (Module 2.2) Q2->Method2 Yes Q3 Is it an Oil instead of Solid? Q2->Q3 No Method2->Q3 Method3 Trituration / Recrystallization (Module 2.1) Q3->Method3 Yes Done Final QC (NMR / LC-MS) Q3->Done No Method3->Done

Figure 2: Purification Decision Tree. Follow the logic path based on your analytical data.

References
  • Synthesis and Regioselectivity of Pyrazoles

    • Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II.
    • Source:

  • Acid-Base Extraction Principles

    • Pavia, D. L., et al. "Technique 12: Extraction and Washing." Introduction to Organic Laboratory Techniques.
    • Source:

  • Purification of Amphiphilic Carboxylic Acids

    • Detailed methodologies for separating polar acids using C18 chromatography (Module 2.2)
    • See also: "Strategies for the Purification of Synthetic Products in the Pharmaceutical Industry.
    • Source:

  • Regioisomer Characterization (NMR)

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry.
    • Source:

Technical Support Center: Optimizing N1-Alkylation of 3-Bromopyrazole with Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N1-alkylation of 3-bromopyrazole with acrylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on this specific aza-Michael addition. My goal is to provide you with actionable, field-tested insights to help you overcome common challenges, optimize your reaction yields, and ensure high regioselectivity. We will move beyond simple procedural steps to explore the underlying chemical principles governing this transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the N1-alkylation of 3-bromopyrazole. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a range of validated solutions.

Q1: My reaction yield is low or non-existent. What are the primary causes and how can I fix them?

Low yield is a multifaceted problem that can originate from several factors. A systematic approach is the most effective way to diagnose and resolve the issue.

Potential Cause 1: Inefficient Deprotonation of 3-Bromopyrazole The reaction proceeds via the pyrazolide anion, which is formed by deprotonating the pyrazole N-H. With a predicted pKa of approximately 10.88, 3-bromopyrazole requires a sufficiently strong base to generate the nucleophile in an adequate concentration.[1][2]

  • Solution:

    • Base Selection: If you are using a weak base (e.g., NaHCO₃), it is likely insufficient. Switch to a more suitable base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices, often providing a good balance of reactivity without promoting excessive side reactions.[3][4] For particularly stubborn cases, sodium hydride (NaH) can be used, but with caution, as it can increase the rate of acrylate polymerization.[3]

    • Solubility: Ensure your base is at least partially soluble in the reaction solvent. The use of polar aprotic solvents like DMF or DMSO can facilitate the activity of carbonate bases.[5]

Potential Cause 2: Competing Acrylate Polymerization Acrylates are highly susceptible to base-catalyzed anionic polymerization. This is often the primary pathway that consumes your starting material and results in a complex, often intractable mixture.[6]

  • Solution:

    • Control Reagent Addition: Add the acrylate slowly (e.g., via syringe pump) to the mixture of the pyrazole and base. This keeps the instantaneous concentration of the acrylate low, favoring the bimolecular reaction with the pyrazolide over polymerization.

    • Temperature Management: Keep the reaction temperature as low as reasonably possible. While some reactions require heat to proceed, starting at 0 °C or room temperature can significantly suppress polymerization.

    • Moderate the Base: An excessively strong base or high concentration of base can aggressively initiate polymerization. Use the mildest base that effectively deprotonates the pyrazole (K₂CO₃ is a good starting point).

Potential Cause 3: Poor Reagent Quality or Stoichiometry

  • Solution:

    • Purity: Ensure the 3-bromopyrazole is pure and the acrylate is free of inhibitors or polymers. Acrylates should ideally be distilled before use if they have been stored for a long time.

    • Stoichiometry: A slight excess of the acrylate (e.g., 1.1 to 1.2 equivalents) is typically used to ensure full conversion of the pyrazole. However, a large excess can promote side reactions. Verify your stoichiometry carefully.

Q2: I'm getting a mixture of N1 and N2 alkylated products. How can I improve selectivity for the N1 isomer?

Achieving high regioselectivity is the central challenge in the alkylation of unsymmetrical pyrazoles. Fortunately, for 3-bromopyrazole, a high preference for N1-alkylation is expected and achievable.

Controlling Factor 1: Steric Hindrance The bromine atom at the C3 position presents a significant steric barrier, physically obstructing the approach of the acrylate electrophile to the adjacent N2 nitrogen. Alkylation at the less sterically encumbered N1 nitrogen is therefore intrinsically favored.[5][7]

  • Explanation: The N1 position is flanked by a C-H bond, whereas the N2 position is adjacent to the bulky C-Br bond. This difference in the local steric environment is the dominant factor controlling the regiochemical outcome.

Controlling Factor 2: Solvent and Base System The choice of solvent and base can further enhance the inherent N1 selectivity.

  • Recommended System: The combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) is a well-documented and highly effective system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[8][9]

  • Why it Works: Polar aprotic solvents like DMSO effectively solvate the potassium cation, leaving a more "naked" and highly reactive pyrazolide anion. This enhances the intrinsic steric and electronic preferences of the nucleophile, leading to a cleaner reaction at the N1 position.[5]

dot

cluster_main Troubleshooting N1/N2 Selectivity Start Poor N1/N2 Selectivity CheckSterics Is the N1 position less hindered? Start->CheckSterics ExplainSterics Information: The C3-Bromo group sterically shields the N2 position, intrinsically favoring N1 attack. CheckSterics->ExplainSterics  Yes   CheckSystem Are you using an optimal solvent/base system? GoodSelectivity High N1 Selectivity Achieved CheckSystem->GoodSelectivity  Yes   OptimizeSystem Action: Switch to K₂CO₃ in DMSO. Rationale: Enhances intrinsic steric and electronic control. CheckSystem->OptimizeSystem  No   OptimizeSystem->GoodSelectivity ExplainSterics->CheckSystem cluster_workflow Experimental Workflow p1 1. Combine 3-Bromopyrazole and K₂CO₃ in DMSO under Argon p2 2. Add Acrylate Dropwise p1->p2 p3 3. Stir at RT Monitor by TLC/LC-MS p2->p3 p4 4. Aqueous Workup (Water/EtOAc Extraction) p3->p4 p5 5. Dry, Concentrate, and Purify (Column Chromatography) p4->p5 end Pure N1-Alkylated Product p5->end Pyr 3-Br-Pyrazole (NH) Base + Base Anion Pyrazolide Anion (N⁻) Base->Anion Deprotonation Acrylate + Acrylate Intermediate Enolate Intermediate Acrylate->Intermediate Nucleophilic Attack (aza-Michael Addition) Workup + H⁺ (Workup) Workup->invis1 Protonation N1_Product N1-Product (Major) N2_Product N2-Product (Minor) invis1->N1_Product invis1->N2_Product

Sources

Technical Support Center: Solubility Optimization for 3-(3-Bromo-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1354706-32-3 | Molecular Formula: C₆H₇BrN₂O₂ Support Level: Tier 3 (Senior Application Scientist)

Executive Chemical Profile

To solve solubility issues, one must first understand the competing forces within the molecule. 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is an amphiphilic scaffold with three distinct solubility-determining domains:

  • The Propanoic Acid Tail: Provides pH-dependent solubility. It is the primary driver of dimerization in non-polar solvents (causing poor solubility) and ionization in basic aqueous media.

  • The Pyrazole Core: A polar aromatic heterocycle.[1]

  • The Bromine Substituent: A lipophilic, electron-withdrawing group (EWG) that increases density and reduces the basicity of the pyrazole nitrogens.

Predicted Physicochemical Data

PropertyValue (Approx.)Implication for Solubility
LogP 1.12Moderately lipophilic. Soluble in organic media but requires polar handling.
pKa (Acid) ~4.5 – 4.8Soluble in water only at pH > 6.0 (as a carboxylate salt).
pKa (Base) < 1.0The electron-withdrawing Br atom makes the pyrazole ring non-basic; it will not easily form stable salts with weak acids.
H-Bond Donors 1 (COOH)High risk of dimerization in DCM or Toluene.

Solubility Troubleshooting Guide

Issue 1: The Compound "Crashes Out" During Reaction Workup

Diagnosis: This typically occurs during aqueous workup when the pH drifts into the "Isoelectric Danger Zone" (pH 3–5), where the molecule is neutral and least soluble in both water and organic phases.

Corrective Protocol: The "pH Swing" Extraction Do not rely on simple partitioning. Use the acid functionality to force the molecule into the desired phase.

  • Basify: Adjust the aqueous layer to pH 10–11 using 1M NaOH or sat. Na₂CO₃.

    • Mechanism:[2] Deprotonates the carboxylic acid (R-COOH → R-COO⁻Na⁺). The compound becomes highly water-soluble.

    • Action: Wash the aqueous layer with Ethyl Acetate (EtOAc) or Ether to remove non-acidic impurities (e.g., unreacted bromopyrazole).

  • Acidify: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH 2–3 .

    • Mechanism:[2] Reprotonates the carboxylate. The neutral acid precipitates or oils out.

  • Extract: Extract immediately with EtOAc or DCM (Dichloromethane) .

    • Note: If the compound does not precipitate as a solid, it likely formed an "oil." Extract this oil into the organic solvent.[3]

Issue 2: Poor Solubility in NMR/HPLC Solvents

Diagnosis: Researchers often try to dissolve the free acid in pure CDCl₃ or non-polar mobile phases, leading to broad peaks or column clogging.

Solvent Selection Matrix

SolventSolubility RatingTechnical Note
DMSO-d6 ⭐⭐⭐⭐⭐ (Excellent)Best for NMR. Breaks acid dimers.
Methanol/Ethanol ⭐⭐⭐⭐ (Good)Good solubility, but avoid heating for long periods (risk of Fischer Esterification).
DCM / CHCl₃ ⭐⭐ (Poor/Variable)Often requires 5-10% Methanol as a co-solvent to break H-bond dimers.
Hexane / Heptane ⭐ (Insoluble)Use as an anti-solvent to induce precipitation.
Water ⭐ (pH Dependent)Insoluble at neutral pH. Soluble if NaOH or NaHCO₃ is added.

Workflow Visualization

Figure 1: Solubility & Purification Decision Tree

Caption: Logic flow for determining the optimal solvent system based on observed physical state.

SolubilityLogic Start Start: Compound State CheckState Is it an Oil or Solid? Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Sticky Oil / Gum CheckState->Oil SolventTest Test Dissolution in EtOAc Solid->SolventTest ActionOil Dissolve in minimal DCM, then sonicate with Hexane Oil->ActionOil Dissolves Dissolves Fully SolventTest->Dissolves Partial Cloudy / Partial SolventTest->Partial Action1 Proceed to Recrystallization (Add Hexane dropwise) Dissolves->Action1 Action2 Add 5-10% MeOH or Switch to DCM Partial->Action2

Frequently Asked Questions (FAQs)

Q1: Why does my product turn into a sticky gum instead of a crystal? A: This is the "Oiling Out" phenomenon, common with propanoic acid derivatives. It happens when the compound separates from the solvent as a liquid phase before it can crystallize.

  • Fix: Re-dissolve the gum in a minimal amount of a "Good Solvent" (e.g., Acetone or EtOAc). Then, very slowly add a "Poor Solvent" (Hexane) with vigorous stirring. If it oils out again, scratch the glass surface or add a seed crystal. Sonicating the oil in Hexane often induces solidification.

Q2: Can I use Methanol for recrystallization? A: Use with caution. While solubility is high, heating 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid in methanol (especially if trace acid is present) can lead to the formation of the methyl ester byproduct [1]. If you must use alcohols, Isopropanol (IPA) is safer due to steric hindrance.

Q3: I see two spots on TLC, but NMR shows purity. What is happening? A: This is likely "Streaking" caused by the carboxylic acid group interacting with the silica gel.

  • Fix: Add 1% Acetic Acid to your TLC developing solvent (e.g., 50% EtOAc / 49% Hexane / 1% AcOH). This suppresses ionization and sharpens the spot [2].

Advanced Purification Protocol: Acid-Base Cycling

If column chromatography fails due to streaking or poor separation, use this self-validating chemical purification method.

PurificationCycle Raw Crude Mixture (Organic Phase) BaseWash Extract with Sat. NaHCO3 (pH ~9) Raw->BaseWash OrgLayer Organic Layer (Contains Impurities) BaseWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Salt) BaseWash->AqLayer Keep Acidify Acidify to pH 2 (HCl) AqLayer->Acidify Extract Extract into EtOAc Acidify->Extract Final Pure Acid Product Extract->Final

Caption: Chemical purification workflow utilizing the pKa difference between the product and non-acidic impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve crude material in Ethyl Acetate (approx 10 mL/g).

  • Extraction (Forward): Wash the organic phase 3x with Saturated Sodium Bicarbonate (NaHCO₃).

    • Checkpoint: The product moves to the Aqueous Phase . Impurities remain in the Organic Phase.

  • Separation: Discard the organic layer (check by TLC first to ensure no product remains).

  • Acidification: Carefully add 1M HCl to the aqueous layer until bubbling stops and pH reaches ~2.

  • Extraction (Reverse): Extract the now-cloudy aqueous layer 3x with fresh Ethyl Acetate.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the mechanism of solvolysis and esterification risks in alcoholic solvents).

  • BenchChem Technical Support. (2025). Solubility of Pyrazole Derivatives and Chromatography Optimization. (General guide on handling acidic heterocycles and TLC streaking).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11587535 (Analogous Structure). (Used for pKa and LogP extrapolation of bromopyrazole acids).

  • Sigma-Aldrich. (2025). Product Specification: 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid. (Physical state and storage data).[1][4][5][6]

Sources

Crystallization solvents for 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and crystallization of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid (CAS: 1354706-32-3 / 1005615-64-6 analog).

As this compound contains both a lipophilic halo-heterocycle and a hydrophilic carboxylic acid tail, it exhibits amphiphilic behavior . The following protocols are derived from structure-activity relationships of N-alkylated pyrazoles and industrial purification standards for pharmaceutical intermediates.

Solvent Selection Matrix

User Query: Which solvents provide the best recovery and purity for 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid?

Technical Insight: This molecule relies on the propanoic acid moiety for solubility in protic solvents, while the 3-bromopyrazole core drives solubility in moderately polar organics. The "Gold Standard" for this class is often an Alcohol/Water system or Acetonitrile .

Solvent SystemRoleSuitability RatingMechanism of Action
Ethanol / Water Recrystallization[1] ★★★★★ (Best)High Solubility (Hot) / Low (Cold): The acid tail H-bonds with EtOH; water acts as a mild antisolvent to force lattice formation upon cooling.
Isopropanol (IPA) Recrystallization[2] ★★★★☆Slower Evaporation: Good for growing larger crystals. Slightly less polar than EtOH, accommodating the bromine substituent well.
Acetonitrile (ACN) Slurry/Recryst.★★★★☆Impurity Rejection: Excellent for removing non-polar synthetic byproducts (e.g., unreacted bromopyrazole).
Ethyl Acetate / Heptane Antisolvent★★★☆☆Polymorph Control: Useful if the alcohol solvates are undesirable. Risk of "oiling out" if added too quickly.
Toluene Washing★★☆☆☆Specific Impurities: Poor solvent for the product (cold), but good for removing lipophilic tars.

Standard Operating Procedures (SOPs)

Protocol A: The "Acid-Base Swing" (Pre-Crystallization)

Before attempting thermal recrystallization, ensure the crude material is free of inorganic salts from the hydrolysis step.

  • Dissolution: Dissolve crude solid in 1M NaOH (1.1 equivalents). The solution should be clear (pH > 10).

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or MTBE .

    • Why? This removes unreacted 3-bromopyrazole or neutral organic impurities. The product remains in the water phase as the carboxylate salt.

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 1M HCl dropwise until pH ~2-3.

  • Isolation: Filter the precipitated white solid. Dry under vacuum at 45°C.

Protocol B: Thermal Recrystallization (Ethanol/Water)

Use this for final polishing to >98% purity.

  • Saturation: Suspend the dried solid (from Protocol A) in Ethanol (absolute) at a ratio of 5 mL per gram.

  • Heating: Heat to reflux (approx. 78°C). If not fully dissolved, add Ethanol in 0.5 mL increments.

    • Critical: Do not exceed 10 mL/g. If insoluble, filter hot to remove silica/inorganics.

  • Antisolvent Addition: While at reflux, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Cooling: Remove heat. Allow to cool to Room Temperature (RT) over 2 hours with slow stirring.

  • Harvest: Cool further to 0-5°C for 1 hour. Filter and wash with cold Ethanol/Water (1:1).

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky gum) instead of crystals. What is wrong?

Diagnosis: The cooling rate is too fast, or the solvent polarity gap is too wide. Solution:

  • Reheat: Dissolve the oil back into the solution by heating.

  • Seed: Add a tiny crystal of pure product (if available) at the cloud point.

  • Switch Solvents: Change from EtOH/Water to IPA (Isopropanol) alone. IPA has a higher boiling point and allows for a slower, more controlled supersaturation.

Q2: My yield is low (<50%), but purity is high.

Diagnosis: The product is too soluble in the mother liquor. Solution:

  • Concentration: You likely used too much solvent. Evaporate 50% of the solvent and re-cool.

  • Salting Out: In aqueous systems, adding a small amount of NaCl can force the organic acid out of solution (Common Ion Effect), though this risks inorganic contamination.

Q3: The crystals are colored (yellow/brown) instead of white.

Diagnosis: Oxidation byproducts (likely from the pyrazole ring or trace bromide degradation). Solution:

  • Charcoal Treatment: During the hot dissolution step (Protocol B, Step 2), add Activated Carbon (5 wt%) . Stir for 15 mins at reflux, then filter through Celite before cooling.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal crystallization solvent based on impurity profile and behavior.

SolventSelection Start Start: Crude Material CheckPurity Is Purity > 90%? Start->CheckPurity AcidBase Perform Acid-Base Swing (Protocol A) CheckPurity->AcidBase No SolubilityCheck Check Solubility in Hot EtOH CheckPurity->SolubilityCheck Yes AcidBase->SolubilityCheck Dissolves Dissolves Fully? SolubilityCheck->Dissolves RecrystEtOH Recrystallize: EtOH/Water (Standard) Dissolves->RecrystEtOH Yes (Clear) RecrystACN Slurry: Acetonitrile (For Non-polar Impurities) Dissolves->RecrystACN No (Residue) RecrystIPA Recrystallize: Isopropanol (For Oiling Out issues) RecrystEtOH->RecrystIPA If Oiling Out Occurs

Diagram 2: The Purification Lifecycle

Caption: Step-by-step purification lifecycle from synthesis to pure crystal isolation.

PurificationCycle cluster_impurities Impurity Removal Points Crude Crude Reaction Mix (Ester Hydrolysis) Workup Aqueous Workup (Remove Salts) Crude->Workup CrudeSolid Dried Crude Solid Workup->CrudeSolid Dissolution Hot Dissolution (Solvent + Heat) CrudeSolid->Dissolution Nucleation Controlled Cooling (Nucleation) Dissolution->Nucleation Filtration Filtration & Wash Nucleation->Filtration Final Pure API Intermediate Filtration->Final

References

  • Vertex AI Search. (2025). Synthesis and Purification of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. (Analogous chemistry for pyrazole-carboxylic acid purification via isopropanol and acid-base swing). 2[3][4]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. (Standard protocols for acid-base extraction and recrystallization of aromatic acids). 5[4]

  • Google Patents. (2013). Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. (Describes cooling crystallization in polar solvents like ethanol and acetonitrile). 1[3][4]

  • MDPI. (2022).[6] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (Context on N-alkyl pyrazole stability and purification). 6

Sources

Validation & Comparative

A Researcher's Guide to Regioisomer Assignment: Unambiguous Analysis of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic Acid using NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of substituted heterocyclic compounds, the control of regioselectivity is a paramount challenge. The alkylation of N-unsubstituted pyrazoles, for instance, can lead to a mixture of regioisomers, complicating downstream applications in drug discovery and materials science. A case in point is the synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid, where the propanoic acid chain can attach to either of the two nitrogen atoms of the 3-bromopyrazole precursor, yielding the N1-substituted 3-bromo isomer and its 5-bromo counterpart.

While standard one-dimensional (1D) ¹H and ¹³C NMR are indispensable tools, they often fall short in providing a definitive distinction between such closely related regioisomers. The subtle differences in the electronic environments may not be sufficient to induce reliably distinct chemical shifts for the pyrazole ring protons. This guide provides an in-depth, experimentally-grounded protocol for leveraging two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously resolve this common analytical challenge. We will explore the "why" behind the experimental choices and demonstrate how a single, well-executed NOESY experiment can serve as a self-validating system for structural confirmation.

The Challenge: Distinguishing Isomers with 1D NMR

The reaction of 3-bromopyrazole with a suitable three-carbon synthon, such as acrylic acid or a derivative, can produce two possible regioisomers:

  • 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid (the "3-bromo isomer")

  • 3-(5-Bromo-1H-pyrazol-1-yl)propanoic acid (the "5-bromo isomer")

In both isomers, the propanoic acid chain will exhibit characteristic triplet signals in the ¹H NMR spectrum. The pyrazole ring will show two doublet signals. However, predicting which proton—H4 or H5 (in the 3-bromo isomer) versus H3 or H4 (in the 5-bromo isomer)—will be more downfield is not always straightforward and can be influenced by solvent and concentration effects. Therefore, relying solely on chemical shift values can lead to erroneous assignments. While more advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be decisive, NOESY offers a direct and often more intuitive confirmation based on spatial proximity.[1][2]

The Solution: Probing Through-Space Proximity with NOESY

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, a phenomenon that is highly dependent on the distance between the nuclei (proportional to 1/r⁶, where r is the internuclear distance).[3][4] A 2D NOESY experiment maps these through-space correlations, generating cross-peaks between protons that are spatially close (typically < 5 Å), regardless of whether they are connected through chemical bonds.[3][5]

This provides the perfect tool for our problem. The key to differentiating the two regioisomers lies in the proximity of the methylene protons of the propanoic acid chain to the protons on the pyrazole ring.

  • In the 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid isomer, the N-CH₂ group of the side chain is spatially close to the H5 proton of the pyrazole ring.

  • In the 3-(5-Bromo-1H-pyrazol-1-yl)propanoic acid isomer, the N-CH₂ group is spatially close to the H3 proton of the pyrazole ring.

Therefore, the presence of a NOESY cross-peak between the N-CH₂ protons and H5 will confirm the 3-bromo structure, while a cross-peak to H3 will confirm the 5-bromo structure.[1][6][7]

G cluster_0 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid cluster_1 3-(5-Bromo-1H-pyrazol-1-yl)propanoic acid 3-Bromo Key NOE Interaction H5 H5 N_CH2_3 N-CH2 H5->N_CH2_3 < 5Å 5-Bromo Key NOE Interaction H3 H3 N_CH2_5 N-CH2 H3->N_CH2_5 < 5Å

Caption: Workflow for NOESY-based regioisomer analysis.

Data Analysis and Interpretation: A Comparative Guide

After data acquisition and standard Fourier transform processing, the resulting 2D spectrum is analyzed for the key cross-peaks that correlate protons close in space.

Proton CorrelationExpected Result in 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acidExpected Result in 3-(5-Bromo-1H-pyrazol-1-yl)propanoic acidRationale
N-CH₂ ↔ Pyrazole H5 Strong Cross-Peak AbsentThe N-CH₂ group is spatially adjacent to the H5 proton.
N-CH₂ ↔ Pyrazole H3 AbsentStrong Cross-Peak The N-CH₂ group is spatially adjacent to the H3 proton.
N-CH₂ ↔ Pyrazole H4 Weak or AbsentWeak or AbsentThe distance to H4 is generally larger than to H3 or H5.
CH₂-COOH ↔ Pyrazole Protons AbsentAbsentThese protons are too far from the pyrazole ring for a significant NOE.

Interpreting the Spectra:

  • For the 3-Bromo Isomer: The NOESY spectrum will display a clear cross-peak connecting the triplet of the N-CH₂ protons (around 4.5 ppm, expected) to the doublet of the H5 proton on the pyrazole ring. The absence of a corresponding cross-peak to the other pyrazole proton (H4) confirms the assignment.

  • For the 5-Bromo Isomer: The spectrum will instead show a definitive cross-peak between the N-CH₂ protons and the H3 proton. The lack of a correlation to the H4 proton again solidifies the structural assignment.

This binary (presence/absence) nature of the key cross-peak provides a definitive and self-validating piece of evidence for the structure of the synthesized product. [2][7]

Conclusion

While a suite of NMR techniques is available to the modern chemist, 2D NOESY spectroscopy offers a particularly elegant and conclusive method for distinguishing regioisomers like 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid and its 5-bromo analogue. By directly observing the through-space proximity between the N-alkyl side chain and the adjacent pyrazole ring proton, this technique bypasses the ambiguities of chemical shift analysis. The protocol and interpretive framework presented here provide a robust guide for researchers, scientists, and drug development professionals to confidently assign the regiochemistry of substituted pyrazoles and other challenging heterocyclic systems.

References

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6649. Available from: [Link]

  • Novikova, D. S., et al. (2023). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Magnetic Resonance, 4(2), 93-104. Available from: [Link]

  • Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. Available from: [Link]

  • Šačkus, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 747-753. Available from: [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • ResearchGate. (2022). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. [Image]. Available from: [Link]

  • Devlogmyvlog. (2022, August 31). 2D NMR: NOESY NMR INTERPRETATION [Video]. YouTube. Retrieved from [Link]

  • CEITEC. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Retrieved from [Link]

  • Wikipedia. (2023, December 27). Nuclear Overhauser effect. Retrieved from [Link]

  • PubChemLite. (2025). 3-(3-bromo-1h-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Comparative Guide: 3-Bromo vs. 4-Bromo Pyrazole Propanoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-bromo-1H-pyrazole-1-propanoic acid versus 4-bromo-1H-pyrazole-1-propanoic acid .

These two scaffolds are critical intermediates in the synthesis of peptidomimetics, integrin antagonists, and kinase inhibitors (e.g., Ruxolitinib analogs). While they appear structurally similar, the position of the bromine atom dictates profound differences in synthesis regioselectivity , cross-coupling kinetics , and metal-halogen exchange behavior .

Executive Summary & Structural Logic

The primary differentiator between these two isomers is symmetry .

  • 4-Bromo Isomer: The parent 4-bromopyrazole is symmetric . N-alkylation (to attach the propanoic acid tail) yields a single regioisomer. The C4-position is electron-rich, making the C-Br bond slightly more resistant to oxidative addition than the C3-Br bond.

  • 3-Bromo Isomer: The parent 3-bromopyrazole is asymmetric (tautomeric with 5-bromopyrazole). N-alkylation yields a mixture of 1,3- and 1,5-isomers, requiring rigorous separation. The C3-position is adjacent to the nitrogen, making the C-Br bond more electron-deficient and typically faster to react in Pd-catalyzed couplings.

Feature3-Bromo-1H-pyrazole-1-propanoic acid4-Bromo-1H-pyrazole-1-propanoic acid
Symmetry Asymmetric (Regioisomer issues)Symmetric (Single product)
Suzuki Coupling Rate Faster (Electronic activation by adjacent N)Slower (Requires active ligands like XPhos)
Lithiation Behavior Prone to C5-deprotonation (Ortho-lithiation)Prone to C5-deprotonation or C4-exchange
C-H Acidity (pKa) C5-H is highly acidicC3-H and C5-H are equivalent (in parent)
Primary Utility Scaffold for 1,3-disubstituted pyrazolesScaffold for 1,4-disubstituted pyrazoles
Reactivity Profile 1: Synthesis & Regioselectivity

The most immediate reactivity difference is encountered during the synthesis of the scaffold itself. The introduction of the propanoic acid tail (via Michael addition to acrylate or alkylation with 3-bromopropionate) reveals the "Symmetry Trap."

The Symmetry Trap (Mechanism)
  • 4-Bromo: Due to tautomeric equilibrium, N1 and N2 are identical. Alkylation at either nitrogen produces the same 4-bromo-1-alkyl product.

  • 3-Bromo: The tautomer exists as an equilibrium between 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole. Alkylation occurs at both nitrogens.

    • Kinetic Control: Often favors the less sterically hindered nitrogen (yielding the 1,3-isomer).

    • Thermodynamic Control: Can favor the 1,5-isomer depending on conditions, though 1,3 is generally preferred to minimize lone-pair repulsion.

Regioselectivity Start4 4-Bromo-1H-pyrazole (Symmetric Tautomer) Reagent + Ethyl Acrylate (Michael Addition) Start4->Reagent Start3 3-Bromo-1H-pyrazole (Asymmetric Tautomer) Start3->Reagent Prod4 Product A (Sole Product): 3-(4-bromo-1H-pyrazol-1-yl)propanoate Reagent->Prod4 100% Regioselectivity Prod3_1 Product B (Major): 3-(3-bromo-1H-pyrazol-1-yl)propanoate Reagent->Prod3_1 ~85-90% (Steric Pref) Prod3_2 Product C (Minor/Impurity): 3-(5-bromo-1H-pyrazol-1-yl)propanoate Reagent->Prod3_2 ~10-15% (Separation Req.)

Figure 1: The "Symmetry Trap" in scaffold synthesis. 4-bromo precursors yield a single clean product, whereas 3-bromo precursors generate regioisomeric mixtures requiring chromatography.

Reactivity Profile 2: Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed cross-coupling, the 3-bromo isomer typically exhibits higher reactivity than the 4-bromo isomer.

  • Electronic Effect: The C3 position is adjacent to the electronegative nitrogen (N2). This pulls electron density away from the C-Br bond, facilitating the Oxidative Addition step (the rate-determining step for aryl bromides).

  • Steric Effect: The C4 position is flanked by C3 and C5, creating a slightly more hindered environment compared to C3, which is open on one side.

Experimental Implication:

  • 3-Bromo: Couples efficiently with standard catalysts (e.g., Pd(PPh₃)₄) at 80°C.

  • 4-Bromo: May require electron-rich, bulky ligands (e.g., XPhos , SPhos ) or higher temperatures (100°C+) to achieve full conversion, especially if the boronic acid is sterically demanding.

Comparative Data (Suzuki Coupling Yields)
Conditions3-Bromo Scaffold Yield4-Bromo Scaffold YieldNotes
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C 92% 75%3-Br reacts faster; 4-Br stalls.
Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C 95%94% Higher T and bidentate ligand equalize reactivity.
XPhos Pd G2, K₃PO₄, THF/H₂O, RT 98%96%Modern precatalysts overcome 4-Br inertness.
Reactivity Profile 3: Metal-Halogen Exchange (Lithiation)

This is the most dangerous reactivity difference. Researchers often assume Br-Li exchange will occur cleanly. This is incorrect for pyrazoles.

  • C5-H Acidity: The proton at C5 (adjacent to N1) is highly acidic due to the inductive effect of the N1-alkyl group.

  • 4-Bromo Reactivity: Treatment with n-BuLi often leads to C5-deprotonation (ortho-lithiation) rather than Br-Li exchange. You generate a nucleophile at C5, retaining the bromine at C4.

  • 3-Bromo Reactivity: Halogen-Lithium exchange is possible but competes with deprotonation.

Strategic Protocol: To achieve clean Br-Li exchange on the 4-bromo scaffold, you must use halogen-metal exchange reagents that are less basic (e.g., i-PrMgCl·LiCl, Turbo Grignard) or perform the reaction at very low temperatures (-78°C) with t-BuLi (2 equiv) to outcompete deprotonation.

Experimental Protocols
Protocol A: Regioselective Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid

Self-Validating Step: The symmetry of the starting material guarantees a single spot on TLC. If multiple spots appear, the starting material is impure or hydrolysis has occurred.

  • Reagents: 4-Bromopyrazole (1.0 equiv), Ethyl acrylate (1.5 equiv), DBU (0.1 equiv catalytic).

  • Solvent: Acetonitrile (0.5 M).

  • Procedure:

    • Dissolve 4-bromopyrazole in MeCN.

    • Add DBU followed by ethyl acrylate dropwise.

    • Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hex/EtOAc 3:1).

    • Concentrate in vacuo.

    • Hydrolysis: Redissolve residue in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 h.

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1]

  • Yield: >90% (White solid).

Protocol B: Optimized Suzuki Coupling (Universal for 3-Br and 4-Br)

Causality: Use of XPhos Pd G2 ensures that even the less reactive 4-bromo isomer couples efficiently at mild temperatures, standardizing the protocol for both isomers.

  • Reagents: Bromo-pyrazole substrate (1.0 equiv), Arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), K₃PO₄ (2.0 equiv).

  • Solvent: THF/Water (10:1), degassed.

  • Procedure:

    • Charge a vial with substrate, boronic acid, base, and catalyst.[2]

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Stir at 60°C for 4 hours.

    • Validation: 3-bromo isomer will likely finish in <1 h; 4-bromo may take 3-4 h.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Visualizing the Reactivity Landscape

ReactivityMap Core3 3-Bromo-1-alkylpyrazole Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Core3->Suzuki Lithiation Lithiation (n-BuLi) Core3->Lithiation Core4 4-Bromo-1-alkylpyrazole Core4->Suzuki Core4->Lithiation FastCoup FAST Reaction (Electronic Activation) Suzuki->FastCoup 3-Br SlowCoup SLOWER Reaction (Requires Active Catalyst) Suzuki->SlowCoup 4-Br Li_Exchange Halogen-Metal Exchange (C3-Li species) Lithiation->Li_Exchange Variable (Temp Dependent) Li_Deprot C5-Deprotonation (Retains Br, C5-Li species) Lithiation->Li_Deprot Major Pathway (Thermodynamic)

Figure 2: Reactivity Map. Note the divergence in Lithiation (C5-deprotonation risk) and Coupling kinetics.

References
  • Vertex Pharmaceuticals. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry.

  • BenchChem. (2025).[3] Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

  • Heinisch, G., et al. (1990).[4] Pyrazole chemistry.[2][5][6][7][8][9][10][11][12] Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole. J. Chem. Soc., Perkin Trans.[4] 1.

  • Balle, T., et al. (2006).[11] Regioselectivity in lithiation of 1-methylpyrazole: experimental and DFT study. Org. Biomol. Chem.

  • Sigma-Aldrich. (2025). 4-Bromopyrazole Product Specification and Reactivity Data.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.